

## A Comparative Analysis of Patisiran and Tafamidis for Transthyretin-Mediated Amyloidosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PITB      |           |
| Cat. No.:            | B12367329 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Patisiran and Tafamidis, two leading therapeutics for the treatment of transthyretin-mediated amyloidosis (ATTR). The information presented is based on data from pivotal clinical trials and indirect treatment comparisons to support research and drug development efforts in this field.

## **Mechanism of Action: A Tale of Two Approaches**

Patisiran and Tafamidis employ distinct strategies to combat the root cause of ATTR. Patisiran, a small interfering RNA (siRNA) therapeutic, targets the production of transthyretin (TTR) protein, while Tafamidis focuses on stabilizing the TTR protein that is already in circulation.

Patisiran, marketed as Onpattro®, utilizes RNA interference (RNAi), a natural cellular process for gene silencing.[1][2] The drug is a double-stranded siRNA encapsulated in a lipid nanoparticle that delivers it to the liver, the primary site of TTR production.[1][3] Once inside liver cells, Patisiran specifically targets and leads to the degradation of both mutant and wild-type TTR messenger RNA (mRNA).[1][2] This reduction in TTR mRNA levels results in a significant decrease in the synthesis of the TTR protein, thereby reducing the formation of amyloid fibrils.[1][2]



Tafamidis, on the other hand, is a TTR protein stabilizer.[4][5][6] In ATTR, the TTR tetramer becomes unstable and dissociates into monomers, which then misfold and aggregate into amyloid fibrils.[5][6] Tafamidis binds with high affinity to the thyroxine-binding sites on the TTR tetramer, kinetically stabilizing it.[4][5] This stabilization prevents the dissociation of the tetramer into monomers, the rate-limiting step in TTR amyloidogenesis.[4][5]

## Quantitative Efficacy: A Head-to-Head Look at the Data

Direct head-to-head clinical trials comparing Patisiran and Tafamidis are not yet available. However, a comprehensive understanding of their relative efficacy can be gleaned from their respective pivotal clinical trials and subsequent indirect treatment comparisons. The following tables summarize key efficacy data for both polyneuropathy and cardiomyopathy indications of ATTR.

# Table 1: Efficacy in Hereditary ATTR Polyneuropathy (hATTR-PN)



| Efficacy Endpoint                                               | Patisiran (APOLLO<br>Trial)                                   | Tafamidis (Fx-005<br>Trial)                                         | Indirect Treatment<br>Comparison<br>(Patisiran vs.<br>Tafamidis)                                                                                                                       |
|-----------------------------------------------------------------|---------------------------------------------------------------|---------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Change from Baseline<br>in mNIS+7 Score at<br>18 Months         | -6.0 ± 1.7 (Patisiran)<br>vs. +28.0 ± 2.6<br>(Placebo)        | Not a primary<br>endpoint                                           | A base-case analysis suggested a greater treatment effect for patisiran versus tafamidis.[7][8]                                                                                        |
| Change from Baseline<br>in Norfolk QoL-DN<br>Score at 18 Months | -6.7 ± 1.8 (Patisiran)<br>vs. +14.4 ± 2.7<br>(Placebo)        | Showed no trend toward preservation of QOL in the tafamidis group.  | Patisiran was associated with an improvement in patients' QoL relative to tafamidis.[7] The base-case analysis indicated a significantly greater treatment effect for patisiran.[7][8] |
| Change from Baseline<br>in NIS-LL Score at 18<br>Months         | Not a primary endpoint, but significant improvement observed. | ~3-point difference vs. Placebo (52% less neurologic deterioration) | Patisiran had a significantly greater treatment effect on NIS-LL (difference in mean change of – 5.49).[7]                                                                             |

mNIS+7: modified Neuropathy Impairment Score +7; Norfolk QoL-DN: Norfolk Quality of Life-Diabetic Neuropathy; NIS-LL: Neuropathy Impairment Score-Lower Limbs.

## **Table 2: Efficacy in ATTR Cardiomyopathy (ATTR-CM)**



| Efficacy Endpoint                            | Patisiran (APOLLO-B Trial)                                                                                | Tafamidis (ATTR-ACT Trial)                                                                                                                                         |
|----------------------------------------------|-----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint                             | Statistically significant improvement in the 6-Minute Walk Test (6-MWT) at 12 months compared to placebo. | Significant reduction in the hierarchical combination of all-cause mortality and frequency of cardiovascular-related hospitalizations over 30 months (P<0.001).[9] |
| All-Cause Mortality                          | 2.8% (Patisiran) vs. 4.5% (Placebo) at 12 months.[10]                                                     | 29.5% (Tafamidis) vs. 42.9% (Placebo) over 30 months (30% reduction in risk).[11]                                                                                  |
| Cardiovascular-Related Hospitalizations      | Not reported as a primary or key secondary endpoint in the initial announcement.                          | 0.48 annualized rate<br>(Tafamidis) vs. 0.70 (Placebo)<br>(32% reduction in rate).[11]                                                                             |
| Change from Baseline in KCCQ-OS at 12 Months | Statistically significant improvement compared to placebo (p-value 0.0397).[10]                           | Significant reduction in decline compared to placebo.[9]                                                                                                           |

KCCQ-OS: Kansas City Cardiomyopathy Questionnaire-Overall Summary.

## Experimental Protocols: A Glimpse into the Pivotal Trials

The efficacy data presented above are derived from robust, randomized, double-blind, placebocontrolled clinical trials.

### Patisiran: The APOLLO and APOLLO-B Trials

APOLLO (hATTR-PN): This Phase 3 study enrolled 225 patients with hATTR amyloidosis with polyneuropathy.[12] Patients were randomized 2:1 to receive either 0.3 mg/kg of Patisiran or placebo via intravenous infusion every 3 weeks for 18 months.[12] The primary endpoint was the change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7).[12] Key secondary endpoints included the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) score.[12]



APOLLO-B (ATTR-CM): This Phase 3 study enrolled 360 patients with ATTR amyloidosis with cardiomyopathy.[10] Patients were randomized 1:1 to receive either 0.3 mg/kg of Patisiran or placebo intravenously every 3 weeks for a 12-month double-blind period.[10] The primary endpoint was the change from baseline in the 6-Minute Walk Test (6-MWT) at 12 months.[10] A key secondary endpoint was the change from baseline in the Kansas City Cardiomyopathy Questionnaire (KCCQ).[10]

#### Tafamidis: The Fx-005 and ATTR-ACT Trials

- Fx-005 (hATTR-PN): This trial was a multicenter, randomized, double-blind, placebocontrolled study that evaluated the efficacy of an 18-month treatment with a 20 mg daily oral dose of tafamidis in patients with early-stage Val30Met ATTR polyneuropathy.
- ATTR-ACT (ATTR-CM): This Phase 3 study enrolled 441 patients with ATTR-CM.[13]
   Patients were randomized to receive Tafamidis (20 mg or 80 mg) or placebo orally once daily for 30 months.[13][14] The primary analysis was a hierarchical combination of all-cause mortality and the frequency of cardiovascular-related hospitalizations.[9][13] Key secondary endpoints included the change from baseline in the 6-Minute Walk Test and the Kansas City Cardiomyopathy Questionnaire-Overall Summary (KCCQ-OS) score.[9]

### Visualizing the Science: Pathways and Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.





Click to download full resolution via product page

Caption: Mechanisms of Action for Patisiran and Tafamidis.





Click to download full resolution via product page

Caption: Generalized Clinical Trial Workflow.





Click to download full resolution via product page

Caption: Logic of an Indirect Treatment Comparison Study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. A Study to Evaluate Patisiran in Participants With Transthyretin Amyloidosis With Cardiomyopathy American College of Cardiology [acc.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Trial design and rationale for APOLLO, a Phase 3, placebo-controlled study of patisiran in patients with hereditary ATTR amyloidosis with polyneuropathy PMC [pmc.ncbi.nlm.nih.gov]
- 5. alnylam.com [alnylam.com]
- 6. ahajournals.org [ahajournals.org]
- 7. An indirect treatment comparison of the efficacy of patisiran and tafamidis for the treatment of hereditary transthyretin-mediated amyloidosis with polyneuropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]



- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Review of Tafamidis for the Treatment of Transthyretin-Related Amyloidosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. an-indirect-treatment-comparison-of-the-efficacy-of-patisiran-and-tafamidis-for-the-treatment-of-hereditary-transthyretin-mediated-amyloidosis-with-polyneuropathy Ask this paper | Bohrium [bohrium.com]
- 14. A Review of Patisiran (ONPATTRO®) for the Treatment of Polyneuropathy in People with Hereditary Transthyretin Amyloidosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Patisiran and Tafamidis for Transthyretin-Mediated Amyloidosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367329#comparative-study-of-pitb-and-tafamidis-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com